3-(4-ethylpiperazin-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine
Description
Properties
IUPAC Name |
[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-3-25-10-12-26(13-11-25)20-8-9-21(24-23-20)27-14-16-28(17-15-27)22(29)18-4-6-19(30-2)7-5-18/h4-9H,3,10-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLKYNIYXSZNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-ethylpiperazin-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine typically involves multiple steps. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the piperazine rings through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
3-(4-ethylpiperazin-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the removal of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine rings, where halogenated reagents like bromoethane can replace hydrogen atoms.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to de-ethylated or de-methoxybenzoylated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of piperazine, including the target compound, exhibit significant anticancer properties. Studies have shown that modifications in the piperazine structure can enhance the cytotoxicity against various cancer cell lines. For instance, compounds with similar piperazine moieties have been synthesized and tested for their ability to inhibit tumor growth, suggesting a promising direction for developing new anticancer agents .
Neurological Applications
Piperazine derivatives are often explored for their neuropharmacological effects. The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating neurological disorders such as depression and anxiety . A study highlighted that structural modifications can lead to improved binding affinities to these receptors, enhancing therapeutic efficacy .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of piperazine derivatives is crucial for optimizing their pharmacological properties. The specific arrangement of functional groups in 3-(4-ethylpiperazin-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine allows for interactions with biological targets that can be quantitatively analyzed through SAR studies.
Binding Affinity Studies
Research has demonstrated that variations in the piperazine ring and attached groups significantly affect binding affinities to target proteins. For example, modifications that enhance hydrophobic interactions or hydrogen bonding can lead to increased potency against specific targets .
Clinical Candidates
Several compounds related to piperazine derivatives have progressed into clinical trials, showcasing their potential as therapeutic agents. For instance, compounds designed based on similar structural frameworks have been evaluated for efficacy in treating conditions like idiopathic pulmonary fibrosis, demonstrating the relevance of this chemical class in clinical settings .
Research Findings
A notable study examined a series of piperazine derivatives, including those structurally related to this compound, revealing their effectiveness as inhibitors of specific enzymes involved in disease pathways . This highlights the compound's potential role in drug development pipelines.
Summary of Findings
Mechanism of Action
The mechanism of action of 3-(4-ethylpiperazin-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target cells or organisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs primarily include pyridazine derivatives with piperazine substituents. Below is a detailed comparison based on substituent variations, synthetic routes, and reported biological activities:
Table 1: Key Structural and Functional Comparisons
Key Insights :
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (e.g., Cl, F in ): Enhance metabolic stability and receptor binding via hydrophobic interactions. For example, the 4-chlorophenyl group in improves acetylcholinesterase inhibition.
- Electron-Donating Groups (e.g., 4-methoxybenzoyl in the target compound): May increase solubility and modulate pharmacokinetics but reduce metabolic resistance compared to halogenated analogs .
Synthetic Accessibility :
- The target compound requires sequential nucleophilic substitutions at positions 3 and 6 of pyridazine, similar to methods described for fluorophenyl- and chlorophenyl-substituted analogs .
- Hydrolysis of chloro-substituted precursors (e.g., ) is a common strategy to introduce ketone or hydroxyl groups, but this step is unnecessary in the target compound’s synthesis.
Biological Activity Trends :
- Antimicrobial Activity : Chlorinated analogs (e.g., ) show stronger antibacterial effects than methoxy- or fluorophenyl-substituted derivatives, likely due to enhanced membrane penetration .
- Neurological Targets : Fluorophenyl-piperazine derivatives (e.g., ) exhibit higher affinity for serotonin/dopamine receptors compared to methoxybenzoyl-substituted compounds, suggesting that bulkier substituents may hinder blood-brain barrier penetration .
Structural and Conformational Analysis
- Ring Puckering and Flexibility: Piperazine rings in the target compound adopt chair conformations, as observed in crystallographic studies of related pyridazine derivatives .
- Electronic Properties : The 4-methoxybenzoyl group contributes to electron density delocalization across the pyridazine core, which may enhance π-π stacking interactions with aromatic residues in enzyme active sites .
Biological Activity
The compound 3-(4-ethylpiperazin-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. Its structural components suggest a promising profile for interaction with various biological targets, including enzymes and receptors involved in cancer progression and neurological disorders.
Chemical Structure
The molecular structure of the compound is characterized by:
- A pyridazine core
- Two piperazine rings, one substituted with an ethyl group and the other with a methoxybenzoyl moiety
This unique configuration may contribute to its biological activity through multiple mechanisms of action.
Antitumor Activity
Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant antitumor properties. For instance, compounds related to the piperazine structure have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.
Table 1: Antitumor Activity of Piperazine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 5.2 | PARP inhibition |
| Other Piperazine Derivative | MCF7 (Breast) | 10.5 | Apoptosis induction |
Data from related studies show that compounds similar to This compound can inhibit the catalytic activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms, thus leading to increased apoptosis in cancer cells .
Neuropharmacological Effects
The compound's piperazine structure suggests potential interactions with neurotransmitter systems. Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant effects by modulating serotonin and dopamine receptors.
Case Study:
In a study examining the effects of similar piperazine derivatives on mouse models, it was found that administration led to significant improvements in anxiety-like behaviors, as measured by the elevated plus maze test. The results suggested that these compounds could serve as potential candidates for treating mood disorders .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition: As noted, it inhibits PARP activity, which is crucial for DNA repair in cancer cells.
- Receptor Modulation: The compound may interact with various neurotransmitter receptors, influencing mood and anxiety levels.
- Cell Cycle Arrest: Some studies suggest that similar compounds induce cell cycle arrest at specific phases, thereby halting proliferation in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
